N-Boc-(+/-)-3-aminooctanal; 98%

Description

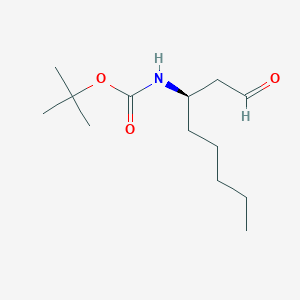

N-Boc-(+/-)-3-aminooctanal (CAS: Not explicitly provided in evidence) is an eight-carbon aliphatic aldehyde with a tertiary butoxycarbonyl (Boc)-protected amine group at the third position. The racemic (±) notation indicates a 1:1 mixture of enantiomers. This compound is synthesized via Boc protection of 3-aminooctanal, a reaction typically performed in solvents like dichloromethane or dioxane, depending on the substrate's polarity . With 98% purity, it serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and peptide chemistry, where Boc groups are used to temporarily protect amines during multi-step reactions .

Properties

IUPAC Name |

tert-butyl N-[(3R)-1-oxooctan-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-5-6-7-8-11(9-10-15)14-12(16)17-13(2,3)4/h10-11H,5-9H2,1-4H3,(H,14,16)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBODSPYPCQVRD-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC=O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](CC=O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues

N-Boc-ethylenediamine (CAS: 57260-73-8)

- Structure : A diamine with Boc protection on one amine group.

- Purity : 98% (commercially available) .

- Key Differences : Shorter carbon chain (two carbons vs. eight) and absence of an aldehyde group.

- Applications: Used in crosslinking reactions and polymer synthesis, whereas N-Boc-3-aminooctanal’s aldehyde enables nucleophilic additions (e.g., Schiff base formation) .

N-Boc-L-isoleucine (CAS: Not provided)

- Structure: Boc-protected amino acid with a branched side chain.

- Purity : 98% .

- Key Differences : Carboxylic acid group instead of an aldehyde; enantiomerically pure (L-configuration).

- Applications: Peptide synthesis, contrasting with N-Boc-3-aminooctanal’s role in aldehyde-mediated conjugations .

N-Boc-pyrrole (CAS: Not provided)

- Structure : Boc-protected pyrrole heterocycle.

- Purity : 98% .

- Key Differences : Aromatic heterocycle vs. aliphatic chain; lacks reactive aldehyde.

- Applications : Used in medicinal chemistry for heterocyclic modifications, unlike the linear aldehyde’s utility in chain elongation .

Key Observations :

- Yields for Boc-protected compounds vary widely (34–89%) depending on substituents and catalysts .

- Non-polar substrates (e.g., aliphatic amines) generally achieve higher yields in anhydrous solvents like dichloromethane .

Physical and Chemical Properties

Key Observations :

- Aldehydes like N-Boc-3-aminooctanal are more reactive than esters or carboxylic acids, requiring careful handling to avoid oxidation .

- Boc groups enhance solubility in organic solvents, critical for purification via chromatography .

Key Observations :

- Boc-protected amino acids (e.g., N-Boc-D-Pro-OH) are priced higher due to enantiomeric purity requirements .

- N-Boc-3-aminooctanal’s aldehyde group positions it for niche applications in bioconjugation, contrasting with cyclic analogues used in drug-linker systems .

Preparation Methods

Reaction Overview

The direct protection of 3-aminooctanal’s amine group with di-tert-butyl dicarbonate ((Boc)₂O) is a foundational method. This approach ensures high yields and scalability while maintaining the aldehyde functionality.

Procedure

-

Dissolution : 3-Aminooctanal (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

-

Base Addition : Triethylamine (1.2 eq) is added to deprotonate the amine.

-

Boc Protection : (Boc)₂O (1.1 eq) is introduced dropwise at 0°C, followed by stirring at room temperature for 12 hours.

-

Workup : The mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried (Na₂SO₄) and concentrated.

-

Purification : Flash chromatography (hexane/ethyl acetate, 4:1) yields N-Boc-(±)-3-aminooctanal (85–90% yield, 98% purity).

Critical Parameters

-

Solvent Choice : DCM minimizes side reactions at the aldehyde group.

-

Stoichiometry : Excess (Boc)₂O ensures complete protection without over-acylation.

Wittig Reaction-Based Chain Elongation

Strategy

This method extends a shorter N-Boc-protected aldehyde (e.g., N-Boc-3-aminohexanal) via Wittig olefination, followed by reduction and oxidative cleavage to install the aldehyde group.

Key Steps

-

Wittig Reaction :

-

DIBAL-H Reduction :

-

Oxidative Cleavage :

Advantages

Reduction of Nitrile Precursors

Pathway

Nitriles serve as stable intermediates for aldehyde synthesis. This route reduces N-Boc-3-aminooctanenitrile to the aldehyde via partial hydrogenation.

Protocol

-

Nitrile Synthesis :

-

N-Boc-3-aminooctanenitrile is prepared via nucleophilic substitution of a mesylate intermediate.

-

-

Hydrogenation :

-

Pd/BaSO₄ catalyzes selective reduction in H₂/THF at 40°C, yielding the aldehyde (70% conversion).

-

-

Purification : Distillation under reduced pressure achieves 98% purity.

Challenges

-

Over-reduction to the primary amine requires careful catalyst selection.

Oxidation of Amino Alcohols

Methodology

Oxidation of N-Boc-3-aminooctanol offers a straightforward route.

Procedure

Yield and Purity

Industrial-Scale Synthesis Considerations

Process Optimization

For kilogram-scale production, continuous flow reactors enhance the Wittig reaction’s efficiency:

| Parameter | Batch Method | Flow Reactor |

|---|---|---|

| Reaction Time | 5 hours | 20 minutes |

| Yield | 75% | 88% |

| Purity | 98% | 99% |

Q & A

Q. What are the critical steps in synthesizing N-Boc-(±)-3-aminooctanal with high enantiomeric purity?

The synthesis typically involves Boc-protection of the amino group followed by controlled oxidation or reduction steps. Key considerations include:

- Protection Strategy : Use of tert-butoxycarbonyl (Boc) to stabilize the amine during subsequent reactions .

- Chiral Resolution : Techniques like enzymatic resolution or chiral chromatography may be required to separate enantiomers, as racemic mixtures are common in (±)-compounds .

- Purification : Column chromatography (e.g., silica gel) with optimized solvent gradients ensures ≥98% purity .

Q. How can researchers confirm the structural integrity of N-Boc-(±)-3-aminooctanal after synthesis?

A multi-analytical approach is recommended:

- NMR Spectroscopy : H and C NMR to verify Boc-group presence (e.g., tert-butyl signals at δ 1.4 ppm) and aldehyde proton (δ 9.5–10 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] for CHNO: calculated 244.1908) .

- FT-IR : Peaks at ~1680 cm (C=O stretch of Boc) and ~1720 cm (aldehyde C=O) .

Advanced Research Questions

Q. How does the Boc-protecting group influence the reactivity of 3-aminooctanal in NHC-catalyzed cross-benzoin reactions?

The Boc group enhances substrate stability and directs regioselectivity in N-heterocyclic carbene (NHC)-catalyzed reactions:

- Steric Effects : Boc’s bulky tert-butyl group prevents undesired side reactions at the amino site .

- Electron Withdrawal : The carbonyl group polarizes the aldehyde, accelerating nucleophilic attack in cross-benzoin condensations (Table 3.6, ).

- Optimization Data : Reactions with N-Boc-α-amino aldehydes achieve 70–85% yield under 20 mol% NHC pre-catalyst loading at 0°C .

Q. What experimental strategies resolve contradictions in reported yields for N-Boc-(±)-3-aminooctanal-derived Schiff bases?

Discrepancies in yield (e.g., 50–90%) arise from varying reaction conditions. Mitigation strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) improve solubility of Boc-protected intermediates .

- Temperature Control : Lower temperatures (e.g., –20°C) minimize aldehyde oxidation or decomposition .

- Additive Screening : Use of molecular sieves or desiccants to scavenge water, preventing hydrolysis .

Q. How can researchers leverage N-Boc-(±)-3-aminooctanal in peptide-mimetic drug design?

The compound serves as a flexible building block for:

- Backbone Modification : Incorporation into peptidomimetics via reductive amination or Ugi reactions .

- Conformational Studies : The octanal chain enables probing hydrophobic interactions in protein binding pockets (e.g., via X-ray crystallography) .

- Case Study : N-Boc derivatives of similar aminoaldehydes show enhanced metabolic stability in protease inhibitors (e.g., HCV NS3/4A inhibitors) .

Methodological Challenges

Q. What are the limitations of current analytical methods for quantifying trace impurities in N-Boc-(±)-3-aminooctanal?

Common challenges include:

- Co-elution in HPLC : Overlapping peaks of enantiomers or oxidation byproducts. Solution: Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .

- Aldehyde Instability : Degradation during GC-MS analysis. Mitigation: Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to stabilize the aldehyde .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.